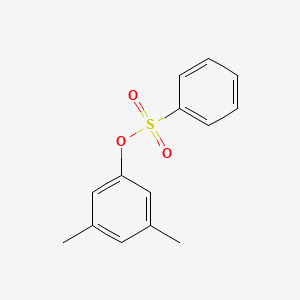
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide, also known as DFP-10825, is a synthetic compound that has been extensively studied for its potential application in various scientific research fields. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in several studies related to neuroscience, drug addiction, and pain management.
作用机制
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are naturally occurring compounds that play a crucial role in pain modulation, appetite regulation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including but not limited to, analgesic effects, anti-inflammatory effects, and anxiolytic effects. This compound has also been shown to have a potential role in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
实验室实验的优点和局限性
One of the significant advantages of N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide is its high selectivity and potency towards FAAH. This makes it an ideal tool for studying the role of endocannabinoids in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively short half-life, which can limit its effectiveness in some experimental conditions.
未来方向
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide has shown promising results in several preclinical studies, and there is a growing interest in its potential therapeutic application. Some of the future directions for research include but are not limited to, further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in several scientific research fields. Its potential therapeutic application in the treatment of drug addiction, pain management, and other conditions makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
合成方法
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of several reagents and solvents, including but not limited to, 2,3-difluoroaniline, 2-bromopropionyl chloride, and pyrrolidine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学研究应用
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide has been widely studied for its potential application in various scientific research fields. One of the most significant areas of research is neuroscience, where this compound has been shown to have a potential therapeutic effect in the treatment of drug addiction and pain management.
属性
IUPAC Name |
N-(2,3-difluorophenyl)-2-(2-hydroxypropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9(19)8-10-4-3-7-18(10)14(20)17-12-6-2-5-11(15)13(12)16/h2,5-6,9-10,19H,3-4,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTTYBHRGNDQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C(=O)NC2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641721.png)
![N-ethyl-3-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propanamide](/img/structure/B6641730.png)
![1-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-5-(2,5-difluorophenyl)pyrrolidin-3-ol](/img/structure/B6641743.png)
![4-[[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]-N-methylbenzamide](/img/structure/B6641744.png)
![3-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzamide](/img/structure/B6641746.png)
![5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6641752.png)
![2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6641759.png)
![4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6641762.png)
![1-[[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641766.png)
![1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641776.png)
![Cyclohex-3-en-1-yl-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B6641782.png)

![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B6641826.png)